4-(2-fluorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
4-(2-Fluorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS: 722466-36-6, molecular formula: C₁₅H₁₂FN₃OS) is a triazole-thiol derivative synthesized via cyclization of intermediate hydrazinecarbothioamide precursors. Its synthesis typically involves the following steps:
- Step 1: Formation of N-(4-methoxyphenyl)hydrazinecarbothioamide from 4-methoxyaniline and thiocarbohydrazide .
- Step 2: Acylation with 2-fluorobenzoyl chloride to form 2-(2-fluorobenzoyl)-N-(4-methoxyphenyl)hydrazinecarbothioamide.
- Step 3: Cyclization under acidic conditions to yield the triazole-thiol core .
Key physicochemical properties include a molecular weight of 301.34 g/mol and moderate solubility in polar aprotic solvents like DMF or DMSO. The compound’s structure is stabilized by hydrogen bonding between the thiol group and triazole ring, as evidenced by FT-IR peaks at ~1609 cm⁻¹ (νC=N triazole) and 1254 cm⁻¹ (νasCOC) .
Properties
IUPAC Name |
4-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-20-11-8-6-10(7-9-11)14-17-18-15(21)19(14)13-5-3-2-4-12(13)16/h2-9H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQTXPSFLPDADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using thiourea under acidic conditions to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Disulfide or sulfonic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-fluorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance antibacterial activity but may reduce solubility .
- Methoxy vs. Ethoxy : Ethoxy derivatives (e.g., 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol) exhibit higher melting points (~198–200°C) due to increased hydrophobic interactions .
- Schiff Base Derivatives: Improved metal-binding capacity, as seen in ligands like 4-((4-methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazole-3-yl)-4H-1,2,4-triazole-3-thiol, which form octahedral complexes with transition metals (e.g., Cu²⁺, Zn²⁺) for anticancer applications .
Biological Activity
4-(2-Fluorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C15H12FN3OS
- Molecular Weight : 301.34 g/mol
- CAS Number : 722466-36-6
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in multiple therapeutic areas:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against several bacterial strains and fungi. For instance:
- Study Findings : A study demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Properties
Triazole compounds have also been explored for their anticancer potential. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation:
- Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways. In vitro studies revealed a reduction in cell viability in breast and lung cancer cell lines .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| A549 (Lung Cancer) | 12.3 |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial growth and cancer cell proliferation.
- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels can lead to cellular damage and apoptosis in targeted cells.
- Modulation of Signal Transduction Pathways : The compound may interfere with signaling pathways involved in cell survival and proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
Case Study 1: Antimicrobial Efficacy
A clinical trial assessing the effectiveness of the compound against resistant strains of bacteria reported a significant reduction in infection rates among participants treated with formulations containing the triazole derivative .
Case Study 2: Cancer Treatment
In preclinical models, treatment with this triazole compound resulted in tumor shrinkage and improved survival rates compared to control groups. The study emphasized the need for further clinical trials to validate these findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
